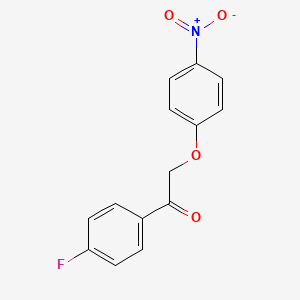![molecular formula C15H10F4N2OS B5731242 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as TFB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TFB has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, making it a promising candidate for further research.
Mecanismo De Acción
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide inhibits the activity of CK2 and NF-κB by binding to the active sites of these proteins and preventing them from functioning properly. CK2 is an important protein kinase that is involved in many cellular processes, including cell growth and survival. NF-κB is a transcription factor that regulates the expression of many genes involved in inflammation and cell survival. By inhibiting these proteins, 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide can prevent cancer cells from growing and surviving.
Biochemical and Physiological Effects:
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of genes involved in inflammation and cell survival. 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for its target proteins, meaning that it can inhibit their activity without affecting other proteins in the cell. However, one limitation of using 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is that it can be toxic to normal cells at high concentrations, which may limit its potential use in cancer treatment.
Direcciones Futuras
There are several potential future directions for research on 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of new analogs of 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide that have improved potency and selectivity for its target proteins. Another area of interest is the use of 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, research on the molecular mechanisms of 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide's anti-cancer effects could lead to the development of new therapies for cancer.
Métodos De Síntesis
The synthesis of 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 2-(trifluoromethyl)aniline to form 2-fluoro-N-({2-(trifluoromethyl)phenyl}amino)benzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the final product, 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.
Aplicaciones Científicas De Investigación
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, including the protein kinase CK2 and the transcription factor NF-κB. 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-fluoro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2OS/c16-11-7-3-1-5-9(11)13(22)21-14(23)20-12-8-4-2-6-10(12)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWQHTVTAHKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)

![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
